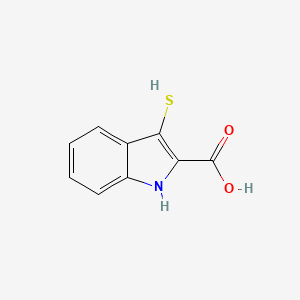

3-mercapto-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)7-8(13)5-3-1-2-4-6(5)10-7/h1-4,10,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSRMTYFZGSCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494097 | |

| Record name | 3-Sulfanyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-04-4 | |

| Record name | 3-Sulfanyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Mercapto 1h Indole 2 Carboxylic Acid and Its Structural Analogues

De Novo Synthetic Routes to the 3-Mercapto-1H-Indole-2-Carboxylic Acid Core

The construction of the indole (B1671886) ring system itself is a primary challenge, particularly when substituted with a thiol group, which can be sensitive to many reaction conditions.

Adaptations of Classical Indole Syntheses (e.g., Fischer Indole Synthesis) for Thiolated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. tcichemicals.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. byjus.com

For the synthesis of a 3-thiolated indole, a potential adaptation of the Fischer indole synthesis would involve the use of a starting material already containing a sulfur moiety. For instance, a phenylhydrazine (B124118) bearing a protected thiol group could be reacted with a pyruvate (B1213749) derivative to introduce the carboxylic acid at the 2-position and the thiol at the 3-position after cyclization and deprotection. The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the indole ring. wikipedia.orgmdpi.com The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.org

However, the direct use of starting materials with free thiol groups can be problematic due to the potential for side reactions and catalyst poisoning. Therefore, the use of a protected thiol group is often necessary.

Modern Annulation and Cyclization Strategies for Benzopyrrole Ring Formation

Modern organic synthesis has provided a plethora of new methods for the construction of heterocyclic rings. For the benzopyrrole core of this compound, strategies such as transition-metal-catalyzed cross-coupling reactions and cycloadditions are of significant interest.

Recent advances have seen the development of radical cyclization and [3+2] annulation reactions for the synthesis of related sulfur-containing fused heterocycles like thieno[2,3-b]indoles. nih.govresearchgate.net These methods offer alternative pathways that may be more compatible with the sensitive thiol group. For example, a thiyl-radical-mediated [3+2] annulation could potentially be employed to construct the indole ring system with the thiol group in place. researchgate.net

Regioselective Functionalization of Indole-2-Carboxylic Acid Precursors

An alternative and often more practical approach to the synthesis of this compound is the late-stage functionalization of a pre-formed indole-2-carboxylic acid scaffold.

Directed Sulfenylation at the C3 Position of Indole-2-Carboxylates

The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. researchgate.net This reactivity can be exploited to introduce a thiol group regioselectively. A number of methods have been developed for the direct C3-sulfenylation of indoles.

One efficient method involves the reaction of indoles with sodium sulfinates in the presence of hydroiodic acid, which generates a reactive RS-I species in situ. nih.govresearchgate.net This approach provides a variety of 3-sulfenylindoles in high yields under mild conditions. Another strategy employs visible-light-induced photocatalysis with rose bengal as a photosensitizer to react indoles with thiophenols, affording 3-sulfenylated indoles. researchgate.net Brønsted acid-catalyzed reactions of 2-indolylmethanols with various nucleophiles, including thiophenols, have also been shown to lead to C3-functionalized indoles. researchgate.netrsc.org

The following table summarizes selected methods for the C3-sulfenylation of indoles.

| Method | Sulfenylating Agent | Catalyst/Promoter | Key Features |

| HI-Promoted Sulfenylation | Sodium Sulfinates | Hydroiodic Acid | Mild conditions, high yields, catalyst-free. nih.govresearchgate.net |

| Photocatalytic Sulfenylation | Thiophenols | Rose Bengal/Visible Light | Metal-free, uses a photosensitizer. researchgate.net |

| Iodine-Catalyzed Sulfenylation | Thiols | Iodine | Metal-free, regioselective. |

| Brønsted Acid Catalysis | Thiophenols | (±)-10-camphorsulfonic acid (CSA) | Reaction with 2-indolylmethanols. rsc.org |

Controlled Introduction of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position can be introduced at various stages of the synthesis. One common method is the use of an indole-2-carboxylate (B1230498) ester as the starting material for the C3-sulfenylation. The ester can then be hydrolyzed to the carboxylic acid in a final step.

Alternatively, methods for the direct synthesis of indole-2-carboxylic acid derivatives have been developed. For example, a ligand-free copper-catalyzed Ullmann coupling reaction has been reported for the preparation of a variety of indole-2-carboxylic acid derivatives, including esters and amides. semanticscholar.org Furthermore, indole-2-carboxylic acid itself can be used in multicomponent reactions, such as the Ugi four-component reaction, to generate complex molecular scaffolds. rug.nl

Divergent Synthetic Pathways for Derivatives with Modified Thiol or Carboxylic Acid Groups

Once the core structure of this compound is obtained, both the thiol and carboxylic acid functionalities can be further modified to create a library of analogues.

The thiol group can be alkylated, arylated, or oxidized to the corresponding sulfoxide (B87167) or sulfone. The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and anhydrides. semanticscholar.org For instance, the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives has been reported, showcasing the derivatization of the carboxylic acid group into a carbohydrazide. rsc.org

The development of divergent synthetic routes allows for the rapid generation of a diverse set of compounds for biological screening. For example, starting from a common intermediate, different reaction pathways can be employed to modify either the thiol or the carboxylic acid group, leading to a wide range of structural analogues.

Synthesis of S-Substituted Analogues of this compound

The thiol group at the C3-position of this compound is a highly nucleophilic center, making it an ideal site for introducing a variety of substituents through S-alkylation or S-arylation reactions. This process, leading to the formation of thioether derivatives, is typically achieved under basic conditions. The thiol proton is first abstracted by a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or an alkoxide, to generate a highly reactive thiolate anion. This anion then acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl or aryl halide (or a related electrophile like a tosylate) in a nucleophilic substitution reaction (Sₙ2 or SₙAr).

The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724), which facilitates the dissolution of reactants and promotes the substitution reaction. A wide array of alkylating agents can be employed, ranging from simple alkyl halides like methyl iodide and benzyl (B1604629) bromide to more complex functionalized halides, allowing for the introduction of diverse side chains. This modularity is crucial for developing structure-activity relationships in drug discovery programs.

| Alkylating Agent (R-X) | Resulting S-Substituted Analogue Name |

|---|---|

| Methyl Iodide (CH₃I) | 3-(Methylthio)-1H-indole-2-carboxylic acid |

| Ethyl Bromide (CH₃CH₂Br) | 3-(Ethylthio)-1H-indole-2-carboxylic acid |

| Benzyl Bromide (BnBr) | 3-(Benzylthio)-1H-indole-2-carboxylic acid |

| 2-Bromoacetic acid | 3-((Carboxymethyl)thio)-1H-indole-2-carboxylic acid |

| Propargyl Bromide | 3-(Prop-2-yn-1-ylthio)-1H-indole-2-carboxylic acid |

Modifications of the Indole Nitrogen and Carboxylic Acid Moiety

Beyond substitution at the thiol group, the this compound scaffold offers two other key sites for synthetic elaboration: the indole nitrogen (N1) and the carboxylic acid at C2. These modifications are critical for modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Modifications of the Indole Nitrogen:

The nitrogen atom of the indole ring can be readily functionalized, most commonly through N-alkylation. The reaction typically involves deprotonation of the N-H group with a base, followed by the addition of an alkylating agent. Studies on the N-alkylation of ethyl indole-2-carboxylate have shown that bases like potassium hydroxide (B78521) (KOH) in acetone or sodium hydride (NaH) in DMF are effective for this transformation. mdpi.comtandfonline.comtandfonline.com The use of KOH in acetone provides a convenient method for introducing substituents such as allyl and benzyl groups onto the indole nitrogen. mdpi.com These conditions can be applied to S-protected versions of 3-mercapto-1H-indole-2-carboxylate to produce N-substituted derivatives. Subsequent hydrolysis of the ester can then yield the corresponding N-alkylated carboxylic acid. mdpi.com

| Alkylating Agent (R-X) | Resulting N-Substituted Analogue Name (Ester Form) |

|---|---|

| Allyl Bromide | Ethyl 1-allyl-3-mercapto-1H-indole-2-carboxylate |

| Benzyl Bromide | Ethyl 1-benzyl-3-mercapto-1H-indole-2-carboxylate |

| Ethyl Bromoacetate | Ethyl 1-(2-ethoxy-2-oxoethyl)-3-mercapto-1H-indole-2-carboxylate |

| 4-Picolyl Chloride | Ethyl 3-mercapto-1-(pyridin-4-ylmethyl)-1H-indole-2-carboxylate |

Modifications of the Carboxylic Acid Moiety:

The carboxylic acid group is a key functional handle that can be converted into a variety of derivatives, primarily esters and amides.

Esterification: While many synthetic routes start with an ester, the free carboxylic acid can be readily re-esterified. Standard methods include Fischer esterification using an alcohol in the presence of a strong acid catalyst or conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.gov This allows for the introduction of different alkyl or aryl groups into the ester functionality.

Amidation: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry for building peptide-like linkages and introducing diverse functional groups. hepatochem.com Direct reaction between a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid. Common and effective reagents for coupling indole-2-carboxylic acids include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). chemistrysteps.comnih.gov This methodology facilitates the formation of an amide bond with a wide range of primary and secondary amines, yielding the corresponding secondary and tertiary amides, respectively. nih.govnih.gov

| Reagent(s) | Resulting Functional Group | Product Name Example |

|---|---|---|

| Methanol, H₂SO₄ | Methyl Ester | Methyl 3-mercapto-1H-indole-2-carboxylate |

| Cyclooctylamine, EDC, HOBt | Amide | N-Cyclooctyl-3-mercapto-1H-indole-2-carboxamide nih.gov |

| Aniline, EDC, HOBt, DMAP | Amide | 3-Mercapto-N-phenyl-1H-indole-2-carboxamide nih.gov |

| Hydrazine Hydrate | Hydrazide | 3-Mercapto-1H-indole-2-carbohydrazide mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms Involving the Carboxylic Acid Functional Group

The carboxylic acid at the 2-position of the indole (B1671886) ring is a key site for synthetic modification. Its reactivity is characteristic of carboxylic acids, though influenced by the adjacent indole nitrogen and the C2-C3 double bond.

The direct conversion of carboxylic acids into derivatives like esters and amides proceeds via nucleophilic acyl substitution. youtube.com However, the hydroxyl group (-OH) is a poor leaving group, meaning the carboxylic acid must often be activated to facilitate the reaction. libretexts.org

Esterification: The formation of an ester from 3-mercapto-1H-indole-2-carboxylic acid and an alcohol is typically achieved through the Fischer esterification reaction. This acid-catalyzed process involves protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.orglibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.orgucalgary.ca

Amidation: Directly reacting a carboxylic acid with an amine to form an amide is often challenging because amines are basic and can deprotonate the carboxylic acid to form a highly unreactive carboxylate anion. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often used with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt), are employed. libretexts.orgmdpi.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile to form the amide bond. libretexts.org This method is fundamental in peptide synthesis. mdpi.com

| Transformation | Reagent(s) | Mechanism/Notes |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH) + Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification; reversible reaction driven to completion by excess alcohol or water removal. libretexts.orgucalgary.ca |

| Amidation | Amine + Coupling Agent (e.g., DCC, EDCI/HOBt, HBTU) | Forms an activated intermediate with a good leaving group, which is then displaced by the amine. libretexts.orgmdpi.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Converts the -OH group to a chlorosulfite intermediate, a good leaving group, which is then displaced by a chloride ion. libretexts.orglibretexts.org |

Indole-2-carboxylic acids can undergo decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂)—typically upon heating. nih.gov The mechanism is analogous to the decarboxylation of β-keto acids, which proceeds through a concerted, cyclic transition state. masterorganicchemistry.com In this process, the C2-C3 double bond of the indole ring acts similarly to the carbonyl group in a β-keto acid, stabilizing the intermediate that forms as the C-C bond breaks. masterorganicchemistry.com

Studies on the related indole-3-carboxylic acids have shown that this transformation can be facilitated under basic conditions, for instance, with potassium carbonate (K₂CO₃) in a suitable solvent. researchgate.net While specific kinetic studies on this compound are not widely reported, the general principles suggest that the reaction rate is influenced by temperature and the electronic nature of the indole ring.

| Condition | Description | Reference |

|---|---|---|

| Thermal | Heating the carboxylic acid, often in a high-boiling solvent, promotes the reaction through a cyclic transition state. | masterorganicchemistry.com |

| Base-Catalyzed | Using a base like K₂CO₃ can facilitate decarboxylation, as demonstrated with related indole isomers. | researchgate.net |

Chemical Reactivity of the Thiol Group at C3

The thiol group (-SH) at the C3 position is a potent nucleophile and is redox-active, enabling a different set of chemical transformations.

The thiol group is readily oxidized. A primary reaction is the coupling of two thiol-containing molecules to form a dimer linked by a disulfide bond (-S-S-). This oxidation can occur in the presence of mild oxidizing agents or even air. youtube.com The process involves the oxidation of the thiol groups of two cysteine residues. nih.gov In biological systems, this reaction is crucial for protein folding and stability and is often catalyzed by enzymes. nih.govneb.com

The mechanism of disulfide bond formation is a thiol-disulfide exchange reaction. It begins with the deprotonation of a thiol to a more nucleophilic thiolate anion, which then attacks a disulfide bond, forming a mixed disulfide intermediate. nih.govnih.gov A second thiolate can then react to release the final disulfide-bonded product. nih.gov Conversely, the thiol group in 3-mercaptoindoles can act as a reducing agent. For example, 3-mercaptoindole has been shown to reduce the ferric (Fe³⁺) iron in the active site of the enzyme indoleamine 2,3-dioxygenase (IDO1) to its active ferrous (Fe²⁺) state. princeton.edu

| State | Structure | Process |

|---|---|---|

| Reduced (Thiol) | R-SH | The native state of the functional group. |

| Oxidized (Disulfide) | R-S-S-R | Formed by the oxidation of two thiol groups. youtube.com |

| Radical (Thiyl) | R-S• | A key intermediate in radical-mediated reactions like thiol-ene additions. illinois.edu |

The thiol group can participate in powerful "click chemistry" reactions, such as thiol-ene and thiol-yne additions, which are known for their high efficiency and selectivity. wikipedia.orgwikipedia.org

Thiol-Ene Reaction: This is the addition of a thiol across an alkene (a molecule with a C=C double bond). The reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. illinois.edu A thiyl radical (R-S•) is formed, which then adds to the alkene in an anti-Markovnikov fashion to create a carbon-centered radical. illinois.eduwikipedia.org This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. illinois.edu

Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne (a molecule with a C≡C triple bond). wikipedia.org Similar to the thiol-ene reaction, it is often radical-mediated. wikipedia.orgresearchgate.net A key feature is that two thiol molecules can add sequentially across the triple bond, first forming a vinyl sulfide (B99878) and then a 1,2-disulfide, allowing for the introduction of two functional groups. wikipedia.orgmpg.de

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Unsaturated Partner | Alkene (C=C) | Alkyne (C≡C) |

| Mechanism | Typically free-radical chain reaction. illinois.edu | Typically free-radical chain reaction. wikipedia.org |

| Stoichiometry | 1:1 addition of thiol to alkene. | Can be 1:1 or 2:1 (double addition) of thiol to alkyne. wikipedia.org |

| Product | Thioether. wikipedia.org | Vinyl sulfide (single addition) or dithioether (double addition). wikipedia.org |

The sulfur atom in the thiol group can act as a soft ligand, forming coordination complexes with transition metals. This allows it to participate in ligand exchange reactions, where it can displace or be displaced by other ligands in a metal's coordination sphere. libretexts.org Thiols show a particularly strong affinity for soft metals like gold and silver, a property utilized for attaching molecules to metal surfaces and nanoparticles. biosyn.com

More broadly, the high nucleophilicity of the thiol group makes it ideal for conjugation chemistry, which involves covalently linking molecules together. A common strategy is the reaction of the thiol with an electrophilic partner, such as a maleimide. nih.gov This reaction is highly specific at physiological pH (6.5-7.5) and proceeds rapidly to form a stable thioether bond. Other electrophiles used for thiol conjugation include vinyl sulfones and alkyl halides, providing a robust toolkit for creating complex molecular architectures and bioconjugates. nih.gov

| Electrophile | Product Linkage | Notes |

|---|---|---|

| Maleimide | Thiosuccinimide adduct (a type of thioether) | Highly selective and rapid reaction at neutral pH. Widely used in bioconjugation. nih.gov |

| Vinyl Sulfone | Thioether | Forms a very stable bond and reacts specifically with thiols under mildly acidic conditions. nih.gov |

| Alkyl Halide (e.g., Iodoacetamide) | Thioether | Classic SN2 reaction where the thiol displaces a halide leaving group. biosyn.com |

| Disulfide | New Disulfide | Thiol-disulfide exchange reaction, allows for reversible conjugation. nih.gov |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, in this compound, this position is already substituted. The presence of the activating, ortho-, para-directing mercapto group and the deactivating, meta-directing carboxylic acid group creates a nuanced landscape for further substitutions.

Electrophilic Substitution:

The high electron density of the indole nucleus makes it susceptible to attack by electrophiles. researchgate.netic.ac.uk The substitution pattern is governed by the ability of the intermediate carbocation (the sigma complex or arenium ion) to be stabilized by the nitrogen lone pair. researchgate.netmasterorganicchemistry.com For unsubstituted indole, electrophilic attack is highly favored at the C3 position. ic.ac.uk

In the case of this compound, the C3 position is blocked. The mercapto group (-SH) is an activating ortho-, para-director, meaning it increases the electron density at the C2, C4, and C6 positions. Conversely, the carboxylic acid group (-COOH) is a deactivating meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the C5 and C7 positions. The interplay of these opposing effects determines the regioselectivity of electrophilic substitution.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related reactions on substituted indole-2-carboxylates provide valuable insights. For instance, the direct sulfenylation of indole-2-carboxylates at the C3 position using sulfenyl chlorides generated in situ from thiols and N-chlorosuccinimide highlights the nucleophilicity of this position. capes.gov.brnih.gov This suggests that electrophilic attack at the vacant C3 position is a facile process in the parent indole-2-carboxylic acid.

Considering the directing effects in this compound, electrophilic substitution is most likely to occur on the benzene (B151609) portion of the indole ring. The activating effect of the mercapto group would favor substitution at the C4 and C6 positions. However, the deactivating effect of the carboxylic acid group would disfavor substitution on the pyrrole (B145914) ring and direct towards C5 and C7. Therefore, the precise location of electrophilic attack would depend on the nature of the electrophile and the reaction conditions, with positions C4, C5, C6, and C7 all being potential sites.

| Position | Influence of -SH (Activating, o,p-directing) | Influence of -COOH (Deactivating, m-directing) | Predicted Reactivity |

| C4 | Activated | Neutral | Favorable |

| C5 | Neutral | Deactivated (meta to COOH) | Less Favorable |

| C6 | Activated | Neutral | Favorable |

| C7 | Neutral | Deactivated (meta to COOH) | Less Favorable |

Nucleophilic Substitution:

Nucleophilic substitution on the indole ring is generally challenging due to its electron-rich nature. However, the presence of the electron-withdrawing carboxylic acid group at the C2 position can render the indole nucleus susceptible to nucleophilic attack, particularly at positions that can stabilize a negative charge. Nucleophilic aromatic substitution (SNA_r) typically requires strong electron-withdrawing groups on the aromatic ring. diva-portal.org

While direct nucleophilic substitution on the carbocyclic part of the indole ring of this specific molecule is not well-documented, reactions involving the carboxylic acid and mercapto groups are more common. The carboxylic acid can be converted to other functional groups via nucleophilic acyl substitution. bohrium.com For example, the formation of amides from carboxylic acids is a well-established transformation. nih.gov

Furthermore, the thiol group is nucleophilic and can participate in various reactions. For instance, it can be alkylated or acylated. The nucleophilicity of the indole nitrogen can also be exploited in substitution reactions under basic conditions. researchgate.net

Intramolecular Rearrangements and Ring Transformations

The strategic positioning of the mercapto and carboxylic acid groups in this compound provides a template for various intramolecular reactions, leading to the formation of new heterocyclic systems.

Intramolecular Cyclization:

One of the most significant transformations of this compound and its derivatives is intramolecular cyclization to form thieno[3,2-b]indoles. This class of compounds has garnered considerable attention due to their diverse biological activities. nih.gov The reaction typically involves the formation of a bond between the sulfur atom of the mercapto group and the C2 position of the indole ring, often after conversion of the carboxylic acid to a more reactive species or through reactions involving adjacent functional groups.

For example, the Fischer indole synthesis can be employed to construct the thieno[3,2-b]indole scaffold from appropriate precursors. nih.govacs.orgwikipedia.orgbyjus.com This powerful ring-forming reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com In a related context, intramolecular radical cyclization of suitably substituted indole-2-carboxylic acids has been used to synthesize tricyclic indole structures. nih.gov

The general strategy for the synthesis of thieno[3,2-b]indoles often involves the reaction of a 3-mercaptoindole derivative with a suitable electrophile that can subsequently facilitate ring closure.

| Starting Material | Reaction Type | Product | Reference |

| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates | Fischer Indolization | 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoles | nih.govacs.org |

| Substituted Phenylhydrazine (B124118) and Ketone | Fischer Indole Synthesis | Indole | wikipedia.orgbyjus.com |

| Substituted Indole-2-carboxylic acid | Intramolecular Radical Cyclization | Tricyclic Indole | nih.gov |

Ring Transformations:

The indole nucleus itself can undergo ring expansion or contraction under specific conditions, leading to the formation of different heterocyclic systems. For instance, indoles can be converted into quinolines through reaction with carbenes, which involves a cyclopropanation followed by ring opening. quimicaorganica.org Visible-light-induced oxidative ring expansion of indoles with amidines has also been reported to yield benzo nih.govnih.govrsc.orgtriazocin-6(5H)-ones or quinazolinones. rsc.org Another example is a thiol-mediated three-step cascade reaction that transforms indoles into functionalized quinolines, involving a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While these transformations have not been specifically reported for this compound, they represent the potential reactivity of the indole scaffold under appropriate reaction conditions.

Advanced Spectroscopic Characterization and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For "3-mercapto-1H-indole-2-carboxylic acid," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the protons in the molecule. The acidic proton of the carboxylic acid group (COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm, and its signal would disappear upon deuterium (B1214612) exchange with D₂O. libretexts.org The N-H proton of the indole (B1671886) ring is also anticipated in a downfield region, generally above 10 ppm, often exhibiting a broad signal. hmdb.ca The aromatic protons on the benzene (B151609) ring of the indole nucleus would resonate in the range of 7-8 ppm, with their specific chemical shifts and coupling patterns determined by their positions. The S-H proton of the mercapto group would likely appear as a singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.orgwisc.edu The carbon atoms of the indole ring would appear in the aromatic region (approximately 100-140 ppm), with the carbon attached to the nitrogen (C7a) and the carbon between the nitrogen and the carboxylic acid (C2) showing distinct chemical shifts. The carbon bearing the mercapto group (C3) would also have a characteristic chemical shift influenced by the sulfur atom.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish connectivity within the molecule, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the carboxylic acid and mercapto groups by showing correlations from the aromatic protons to the carbonyl carbon and the C3 carbon, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from related indole derivatives. amazonaws.comchemicalbook.commdpi.com

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | > 10 (broad) | - |

| COOH | 10 - 13 (broad) | 160 - 180 |

| S-H | Variable | - |

| C2 | - | ~135 - 145 |

| C3 | - | ~110 - 120 |

| C4-H | 7.0 - 7.5 | ~120 - 125 |

| C5-H | 7.0 - 7.5 | ~120 - 125 |

| C6-H | 7.0 - 7.5 | ~120 - 125 |

| C7-H | 7.5 - 8.0 | ~110 - 115 |

| C3a | - | ~125 - 130 |

| C7a | - | ~135 - 140 |

The presence of the mercapto group introduces the possibility of thione-thiol tautomerism. nih.govresearchgate.net While the thiol form (S-H) is generally more stable for aromatic thiols, the equilibrium can be influenced by the solvent and temperature. NMR spectroscopy is a powerful tool to study such equilibria. mdpi.comnih.gov If both tautomers were present in significant amounts, separate sets of signals would be observed in the NMR spectra, and techniques like variable temperature NMR could be used to study the dynamics of the interchange.

Furthermore, the rotational freedom around the C2-C(OOH) bond and the orientation of the mercapto group can lead to different conformations. NOESY experiments can provide insights into the preferred conformation by detecting through-space interactions between protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. lew.ro Both IR and Raman spectroscopy would offer valuable information about the functional groups present in "this compound." nih.govhmdb.ca

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer. spectroscopyonline.com

N-H Stretch: A sharper peak around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. researchgate.net

S-H Stretch: The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹.

C=O Stretch: A strong absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. spectroscopyonline.compressbooks.pub

C=C Stretch: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch, which is often weak in the IR spectrum, can sometimes give a more distinct signal in the Raman spectrum. The symmetric vibrations of the indole ring are also often more prominent in the Raman spectrum. nist.gov

A table summarizing the expected characteristic vibrational frequencies is provided below. nih.govhmdb.caspectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Carboxylic) | Stretch | 2500-3300 (very broad) | Weak |

| N-H (Indole) | Stretch | 3300-3500 (sharp) | 3300-3500 (sharp) |

| S-H (Mercapto) | Stretch | 2550-2600 (weak) | 2550-2600 (more distinct) |

| C=O (Carboxylic) | Stretch | 1680-1710 (strong) | 1680-1710 (medium) |

| C=C (Aromatic) | Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong bands) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For "this compound" (C₉H₇NO₂S), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming its molecular formula.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment provides valuable structural information. researchgate.net Common fragmentation pathways for this molecule would likely involve:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da).

Loss of H₂S: Elimination of hydrogen sulfide (B99878) from the mercapto group.

Cleavage of the indole ring: Fragmentation of the heterocyclic ring system, leading to characteristic product ions.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

Exploration of Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry provides a powerful tool for elucidating the structure of molecules through controlled fragmentation. For this compound, electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be expected to yield a characteristic fragmentation pattern.

The fragmentation of aromatic carboxylic acids typically involves key losses from the carboxyl group. Common fragmentation pathways include the loss of a hydroxyl radical (M-17), water (M-18), or the entire carboxyl group (M-45). libretexts.orgwhitman.edu The indole nucleus itself is relatively stable, but can undergo ring cleavage under sufficient energy. The presence of the mercapto group introduces additional, distinct fragmentation pathways.

Key predicted fragmentation pathways for this compound include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion, a common fragmentation for carboxylic acids.

Loss of H₂S: Elimination of hydrogen sulfide (34 Da), driven by the proximity of the acidic carboxylic proton and the thiol group.

Cleavage of C-S bond: Fission of the bond between the indole ring and the sulfur atom.

Alpha-cleavage: Cleavage of the bond between the carboxyl carbon and the indole ring, leading to the loss of the •COOH radical (45 Da). youtube.commiamioh.edu

Distinguishing between isomers would rely on subtle but significant differences in these fragmentation patterns. For instance, an isomer like 5-mercapto-1H-indole-2-carboxylic acid would likely show different fragmentation propensities due to the altered electronic environment and the greater distance between the thiol and carboxylic acid groups, making interactions like the loss of H₂S less probable.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Neutral Loss | m/z (of fragment) | Description |

|---|---|---|---|

| [M-H₂O]⁺ | H₂O | 189 | Loss of water |

| [M-H₂S]⁺ | H₂S | 173 | Loss of hydrogen sulfide |

| [M-COOH]⁺ | •COOH | 162 | Loss of carboxyl radical |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, would be effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The polar nature of the carboxylic acid and the potential for ionization of the thiol and indole N-H groups present challenges for retention on standard reversed-phase (RP) columns.

Several chromatographic strategies could be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for retaining and separating highly polar analytes that are poorly retained in reversed-phase chromatography. nih.gov

Reversed-Phase Chromatography with Ion-Pairing Agents: The addition of an ion-pairing agent, such as tributylamine, to the mobile phase can improve the retention of acidic compounds on C18 columns.

Derivatization: To enhance retention and improve ionization efficiency, the carboxylic acid or thiol group could be derivatized. universiteitleiden.nl For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can target the carboxylic acid, making the molecule more amenable to RP-LC analysis.

Detection would be performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode to deprotonate the carboxylic acid. Multiple Reaction Monitoring (MRM) would be used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.govmdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for Analysis

| Parameter | Value/Condition |

|---|---|

| LC Column | HILIC (e.g., amide or silica-based) |

| Mobile Phase A | Water with 10 mM Ammonium (B1175870) Formate, 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 95% to 40% B over 10 minutes |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 206.0 [M-H]⁻ |

| Product Ion (m/z) | 162.0 [M-H-CO₂]⁻ |

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations

The electronic absorption and emission spectra of this compound are expected to be dominated by the indole chromophore. The indole ring system typically displays two main absorption bands in the UV region, corresponding to the ¹Lₐ ← ¹A and ¹Lₑ ← ¹A electronic transitions. nih.gov These bands are often observed between 260-290 nm. researchgate.netresearchgate.net

The substituents at the C2 and C3 positions will modulate these transitions. The carboxylic acid group at C2 and the mercapto group at C3, both being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The fluorescence spectrum is also characteristic of the indole moiety, which typically emits in the range of 320-360 nm, depending on the solvent environment. nih.gov The presence of the sulfur atom may, however, introduce pathways for fluorescence quenching via the heavy-atom effect, potentially leading to a lower fluorescence quantum yield compared to other indole derivatives.

Photophysical Properties and Excited State Deactivation Mechanisms

The photophysics of indole derivatives are complex due to the two close-lying excited singlet states, ¹Lₐ and ¹Lₑ. nih.gov The relative energy of these states is highly sensitive to substitution and the solvent environment. Emission usually occurs from the lower of these two states.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). The primary deactivation pathways from this state are:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Internal Conversion (IC): A non-radiative transition to a lower electronic state of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition to a state of different multiplicity, typically a triplet state (S₁ → T₁). The presence of the sulfur atom (a relatively heavy atom) in the 3-mercapto substituent could enhance the rate of ISC, thereby decreasing the fluorescence quantum yield.

The specific deactivation mechanisms would be influenced by factors such as solvent, pH, and temperature, which can alter the energy levels and interactions between the excited states.

Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of indole derivatives. nih.govresearchgate.net The fluorescence emission of indoles is particularly sensitive to the solvent environment. This is because the dipole moment of the indole ring often increases significantly upon excitation to the ¹Lₐ state.

In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to a stabilization of the excited state and a corresponding red shift in the fluorescence emission maximum. For this compound, a significant positive solvatochromic shift is expected in its fluorescence spectrum, with the emission maximum shifting to longer wavelengths as the solvent polarity increases from a nonpolar solvent like hexane (B92381) to a polar one like water or methanol. rsc.org This effect can be used to probe the local environment of the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of indole carboxylic acids is typically dominated by a network of strong intermolecular hydrogen bonds. For the parent indole-2-carboxylic acid, a common and robust motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com

Table 3: Representative Hydrogen Bond Geometry in Indole-2-Carboxylic Acid Dimers (Data from related structures)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| O-H | H | O | ~0.8-1.0 | ~1.6-1.8 | ~2.6-2.7 | ~170-180 |

| N-H | H | O | ~0.8-0.9 | ~2.0-2.2 | ~2.9-3.1 | ~160-175 |

Note: These values are typical ranges observed in similar structures and serve as a predictive model.

Polymorphism Studies and their Impact on Molecular Arrangement

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science. Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement, leading to different physicochemical properties such as solubility, stability, and melting point. While specific polymorphism studies on this compound are not extensively detailed in publicly available literature, research on closely related indole-2-carboxylic acid derivatives provides significant insights into how polymorphism can manifest and impact molecular arrangement in this class of compounds.

A notable case study is the investigation of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , an analog of the target compound. Research has successfully identified and characterized two distinct polymorphs of MI2CA, herein referred to as Polymorph 1 and Polymorph 2. mdpi.com The investigation utilized single-crystal X-ray diffraction and infrared (IR) spectroscopy, complemented by Density Functional Theory (DFT) calculations, to elucidate the structural differences. mdpi.com

Polymorph 1: The molecular arrangement is characterized by N–H⋯O hydrogen bonds where the oxygen atom of the carboxylic group acts as the acceptor. mdpi.com

Polymorph 2: This form features the creation of cyclic dimers through dual O–H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.com Furthermore, the N–H group of the indole ring forms a hydrogen bond with the oxygen atom of the methoxy (B1213986) group, a distinct interaction not observed in Polymorph 1. mdpi.com

These differing hydrogen bond motifs result in observable changes in their respective infrared spectra. For example, Polymorph 2 shows strong absorption bands at 1542 cm⁻¹, 1227 cm⁻¹, and 1220 cm⁻¹, which are not present in the spectrum for Polymorph 1, confirming their distinct solid-state structures. mdpi.com The study of MI2CA underscores the profound impact of subtle changes in intermolecular forces, such as hydrogen bonds (O–H⋯O, N–H⋯O) and C–H⋯O interactions, on the supramolecular assembly. mdpi.com This knowledge is crucial for understanding and controlling the solid-state properties of indole-2-carboxylic acid derivatives.

Interactive Data Table: Crystallographic Data for 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorphs mdpi.com

| Parameter | Polymorph 1 (Literature Data) | Polymorph 2 (Newly Discovered) |

| Formula | C10H9NO3 | C10H9NO3 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.329(3) | 4.0305(2) |

| b (Å) | 13.910(4) | 13.0346(6) |

| c (Å) | 12.185(4) | 17.2042(9) |

| β (˚) | 96.69(3) | 91.871(5) |

| Volume (ų) | 1739.0(9) | 903.55(8) |

| Z | 8 | 4 |

| Key H-Bonds | N-H···O (carboxyl) | O-H···O (dimer), N-H···O (methoxy) |

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The purity and concentration of an active compound are critical parameters determined through robust analytical methods. For indole derivatives and mercapto-containing compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice for purity assessment and quantitative analysis. mdpi.comresearchgate.net While a specific, validated HPLC method for this compound is not detailed in the reviewed literature, established methods for analogous compounds provide a clear framework for its analysis.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a powerful method for separating a target compound from its impurities, such as starting materials, byproducts, or degradation products. For indole-2-carboxylic acid derivatives, purity is often confirmed using HPLC or UPLC systems with UV detection, with many analyses reporting purity levels exceeding 95%. mdpi.com The mobile phase typically consists of a mixture of acetonitrile and water, sometimes with additives like formic acid to ensure proper ionization and peak shape. researchgate.net

Quantitative Analysis: For quantitative analysis, HPLC methods are developed and validated according to ICH guidelines, demonstrating linearity, accuracy, precision, and robustness. researchgate.net The detection of thiol-containing compounds like this compound can be enhanced through derivatization. A common approach involves pre-column derivatization using a thiol-reactive fluorescent probe, such as monobromobimane (B13751) (MBB). This process creates a highly fluorescent conjugate that can be detected with high sensitivity using a fluorescence detector. An HPLC method for determining 3-amino-5-mercapto-1,2,4-triazole in serum utilized such a derivatization step, followed by gradient elution on a C18 reversed-phase column.

A hypothetical HPLC method for the quantitative analysis of this compound could be structured as follows, based on methods for related compounds. researchgate.netresearchgate.net

Interactive Data Table: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Setting | Purpose/Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Allows for efficient elution of the main compound and separation from impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |

| Detection | UV at ~210-220 nm or Fluorescence (post-derivatization) | Indole rings show UV absorbance. Fluorescence detection after derivatization with a thiol-specific probe offers higher sensitivity. researchgate.net |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Derivatization | Pre-column with Monobromobimane (MBB) | For sensitive quantitative analysis using a fluorescence detector. |

This combination of chromatographic separation and sensitive detection ensures that the purity and quantity of this compound can be determined with high accuracy and reliability for research and quality control purposes.

Future Research Directions and Unexplored Avenues in 3 Mercapto 1h Indole 2 Carboxylic Acid Research

Development of Innovative and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of indole (B1671886) derivatives has evolved significantly, moving beyond traditional methods to embrace more sustainable and efficient approaches. Future work on 3-mercapto-1H-indole-2-carboxylic acid should focus on developing innovative synthetic routes to complex analogues that incorporate principles of green chemistry.

Key areas for exploration include:

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for creating molecular complexity and diversity in a single step. nih.gov Designing novel MCRs that incorporate the this compound scaffold would enable the rapid generation of extensive compound libraries for screening.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. beilstein-journals.org Applying flow chemistry to the synthesis of this indole's analogues could lead to higher yields, improved purity, and on-demand production capabilities. beilstein-journals.org For instance, a multi-step flow process could be designed for the rapid synthesis of an indole-3-carboxylic ester, a potential precursor. beilstein-journals.org

Catalyst-Free and Green Solvent Systems: Research should prioritize the use of environmentally benign solvents like water or polyethylene glycol and explore catalyst-free reaction conditions to minimize waste and environmental impact. openmedicinalchemistryjournal.com The development of one-pot syntheses under microwave irradiation also represents a promising green methodology. openmedicinalchemistryjournal.com

Advanced Catalysis: Leveraging modern catalytic systems, such as transition-metal catalysts or nanoparticles, can enable novel transformations and functionalizations of the indole ring that are not achievable with conventional methods. openmedicinalchemistryjournal.commdpi.com This includes techniques like Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to create diverse analogues. mdpi.com

Application of Advanced In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize and understand the novel synthetic methodologies developed, the application of advanced in situ spectroscopic techniques is crucial. Real-time reaction monitoring provides invaluable mechanistic insights, allowing for precise control and optimization of reaction conditions.

Future research should involve:

Inert Atmospheric Solids Analysis Probes (iASAP): Techniques like iASAP coupled with compact mass spectrometers allow for the real-time analysis of reaction mixtures without extensive sample preparation. wiley.com This would be particularly valuable for monitoring reactions involving air-sensitive intermediates or metal catalysts that might be used in the synthesis of this compound analogues. wiley.com

Benchtop NMR Spectroscopy: The use of benchtop NMR spectrometers for continuous reaction monitoring can provide detailed structural information on reactants, intermediates, and products as the reaction progresses.

Raman and Infrared Spectroscopy: Fiber-optic probes for Raman and IR spectroscopy can be directly immersed in the reaction vessel to track the formation and consumption of key functional groups, providing kinetic data and insight into reaction mechanisms.

By integrating these advanced analytical tools, researchers can accelerate the development of robust and efficient synthetic protocols for complex indole derivatives.

Synergistic Integration of High-Throughput Screening with Computational Design for Novel Research Probes

The discovery of novel research probes based on the this compound scaffold can be significantly accelerated through a synergistic approach that combines computational modeling with high-throughput screening (HTS).

This integrated strategy would entail:

Computational Screening (HTCS): Leveraging advanced algorithms, machine learning, and molecular simulations, HTCS can rapidly screen vast virtual libraries of potential analogues. nih.gov Core methods like molecular docking, QSAR models, and pharmacophore modeling can predict binding affinities and molecular interactions with biological targets. nih.gov This approach has been successfully used to identify indole-2-carboxylic acid derivatives as potential inhibitors for targets like HIV-1 integrase. nih.govmdpi.com

De Novo Drug Design: Computational tools can be employed for the de novo design of novel chemical entities that are optimized to fit specific biological targets. nih.gov

High-Throughput Synthesis and Screening: The computationally designed compounds can then be synthesized using the innovative methods described in section 8.1. HTS methods, such as high-performance affinity chromatography, can then be used to rapidly evaluate the binding of these new indole compounds to target proteins. unl.edu

This iterative cycle of computational design, synthesis, and screening allows for the efficient exploration of chemical space and accelerates the identification of potent and selective research probes. nih.gov

Exploration of New Supramolecular Assemblies for Functional Materials and Chemical Sensors

The unique structure of this compound, featuring hydrogen-bond donors (N-H, COOH), a hydrogen-bond acceptor (C=O), a thiol group capable of coordination, and an aromatic system capable of π–π stacking, makes it an excellent candidate for constructing novel supramolecular assemblies. acs.org

Future avenues of research include:

Self-Assembly Studies: Investigating the self-association of the molecule and its derivatives to form ordered structures such as dimers, tetramers, chains, or helices through hydrogen bonding and other non-covalent interactions. mdpi.com

Functional Materials: Harnessing supramolecular assembly to create functional materials with tailored properties. acs.org For example, the π–π interactions within the indole core could be exploited to develop organic electronic materials.

Chemical Sensors: The thiol and carboxylic acid groups are ideal for coordinating with metal ions or interacting with specific analytes. This suggests that supramolecular assemblies based on this scaffold could be designed as highly selective and sensitive chemical sensors. The indole moiety itself can act as a fluorescent reporter, allowing for the development of "turn-on" or "turn-off" fluorescent sensors.

Design and Synthesis of Chemically Modifiable Probes for Deepening Understanding of Biochemical Pathways

Developing chemically modifiable probes from the this compound scaffold is a promising strategy for elucidating complex biological processes. These probes can be designed to interact with specific biological targets and can be equipped with reporter tags for visualization and identification.

Key research directions include:

Activity-Based Probes: Designing probes that mimic the structure of the parent compound but contain reactive "warheads" capable of covalently binding to specific protein targets, allowing for their identification and functional characterization. ntu.edu.tw

Click Chemistry Integration: Incorporating moieties like alkynes or azides into the indole analogues. ljmu.ac.uk This allows for the use of "click" chemistry to attach fluorescent dyes, biotin tags, or other reporter groups, facilitating the study of their interactions within cellular systems. ljmu.ac.uk

Target Identification: Utilizing these probes in functional proteomics to identify the cellular targets of biologically active derivatives. For example, a probe could be designed to investigate the role of specific indole derivatives in pathways related to cellular senescence or kinase inhibition. nih.govresearchgate.net The indole-2-carboxylic acid scaffold has already been identified as a promising starting point for developing inhibitors of various protein targets. mdpi.comnih.gov

By creating these sophisticated molecular tools, researchers can gain a deeper understanding of the biochemical pathways modulated by this class of indole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-mercapto-1H-indole-2-carboxylic acid, and how are reaction conditions optimized?

- Answer : A typical approach involves introducing the thiol (-SH) group via nucleophilic substitution or thiol-ene reactions. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid ( ) are synthesized by refluxing precursors with acetic acid and sodium acetate. To protect the thiol group during synthesis, researchers often employ tert-butyl or acetyl protecting agents, followed by deprotection under controlled acidic/basic conditions. Critical parameters include temperature control (e.g., reflux at 100–120°C), reaction time (3–5 hours), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high yields .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- Answer : High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds is standard for purity assessment (). Structural confirmation relies on:

- FT-IR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) ( ).

- NMR : H NMR resolves aromatic protons and thiol-protected intermediates (e.g., tert-butyl groups at δ 1.4 ppm). C NMR confirms carboxylic acid (δ ~170 ppm) and indole backbone signals ( ).

- Mass Spectrometry : Exact mass analysis (e.g., Q-TOF) validates molecular weight ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.